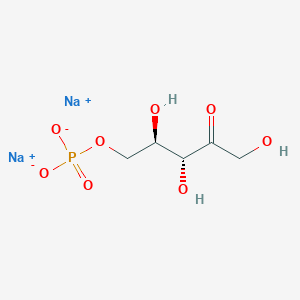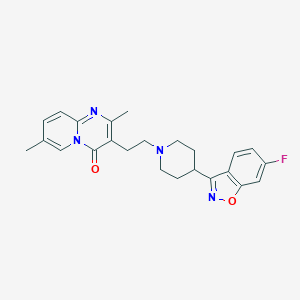
Methyl 5,6,7,8-Tetradehydro Risperidone
説明
“Methyl 5,6,7,8-Tetradehydro Risperidone” is a biochemical used as an internal standard in the quantitative analysis of risperidone . Risperidone is a benzisoxazole derivative used for treating schizophrenia and other disorders associated with psychotic, affective, or behavioral symptoms .
Molecular Structure Analysis
The molecular formula of “Methyl 5,6,7,8-Tetradehydro Risperidone” is C24H25FN4O2, and its molecular weight is 420.5 . The formal name is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .Physical And Chemical Properties Analysis
“Methyl 5,6,7,8-Tetradehydro Risperidone” is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), with solubility approximately 0.25, 1, 0.1 mg/ml, respectively .科学的研究の応用
Pharmacological Profile
Methyl 5,6,7,8-Tetradehydro Risperidone, commonly known as Risperidone, is characterized by its potent inhibition of the serotonin 5-HT2 and dopamine D2 receptors. It is primarily indicated for the acute and maintenance treatment of schizophrenia and related psychotic disorders, including acute bipolar mania. Risperidone's pharmacological effects, physico-chemical properties, spectroscopic data, and pharmacokinetics are well-documented. Studies have highlighted its role in addressing both positive and negative symptoms of schizophrenia, with a relatively low incidence of extrapyramidal symptoms, suggesting a preferential action on mesolimbic rather than nigrostriatal dopaminergic pathways (Germann, Kurylo, & Han, 2012).
Neurochemical and Metabolic Insights
Risperidone's impact on local cerebral glucose utilization has been explored. Research utilizing the [14C]2-deoxy-D-glucose method revealed that risperidone reduces glucose utilization in various brain regions, with specific changes in the hippocampus and mediodorsal nucleus of the thalamus, which are thought to be related to its therapeutic action (Huang, Tsai, Huang, & Sim, 1999).
Analytical Techniques and Methodology
Advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry have been developed for the determination of risperidone and its metabolites in human plasma. These methods offer enhanced sensitivity and selectivity, crucial for accurate pharmacokinetic studies (Moody, Laycock, Huang, & Foltz, 2004).
Molecular and Epigenetic Studies
Epigenetic and genetic studies have been conducted to understand the variability in treatment responses to risperidone. Research has identified significant single-nucleotide polymorphisms (SNPs) and CpG methylation sites associated with the drug's efficacy in schizophrenia, suggesting a complex interplay of genetic and environmental factors in treatment outcomes (Shi et al., 2017).
Drug Synthesis and Chemical Analysis
Research has also focused on the chemical synthesis of risperidone, exploring new methods and reactions to achieve high yield and scalable production, vital for pharmaceutical manufacturing (Kim, Kang, Kim, & Jeong, 2005).
Safety And Hazards
This compound may cause irritation if it comes into contact with the eyes, and it may be harmful if it comes into contact with the skin, if inhaled, or if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to take precautionary measures against static discharge .
特性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJBJGOMUWKXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559525 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-Tetradehydro Risperidone | |
CAS RN |
106266-08-4 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



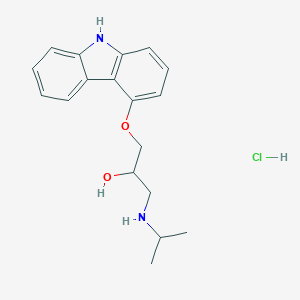
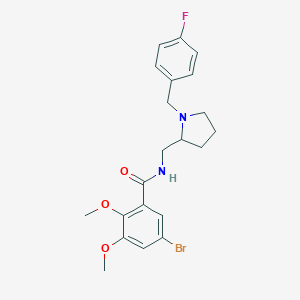
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
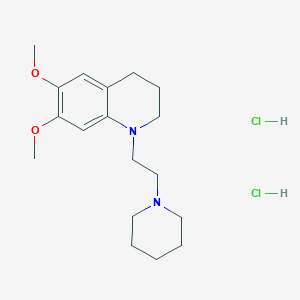
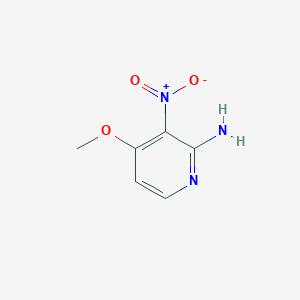




![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

